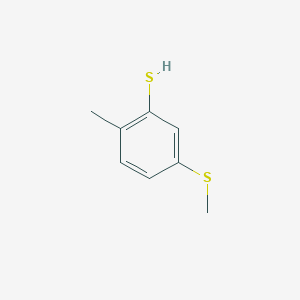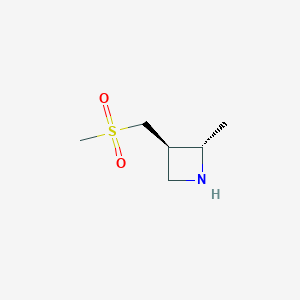![molecular formula C8H9NO B15205868 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one](/img/structure/B15205868.png)
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one can be achieved through several methods One common approach involves the cyclization of appropriate precursors under controlled conditionsReaction conditions typically involve the use of solvents such as ethanol or benzene and catalysts like manganese dioxide for oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or manganese dioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Manganese dioxide in ethanol or benzene.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction can lead to a fully saturated derivative.
Aplicaciones Científicas De Investigación
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Another heterocyclic compound with a similar structure but different functional groups.
2,3-Diethyl-5-methylpyrazine: Shares structural similarities but differs in the substitution pattern and ring structure.
Uniqueness
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5-one |
InChI |
InChI=1S/C8H9NO/c1-9-3-2-6-4-7(10)5-8(6)9/h2-3H,4-5H2,1H3 |
Clave InChI |
RLOIJDXYMLXMIB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


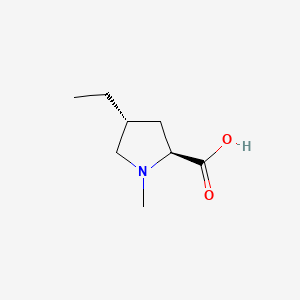
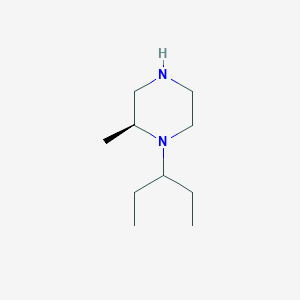
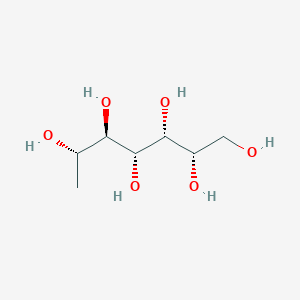
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)
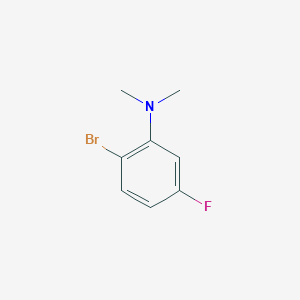
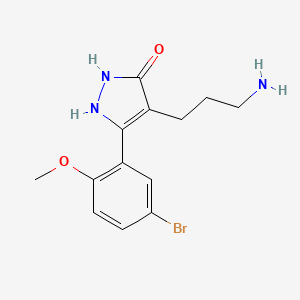
![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)

![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)
